VX-745 - 209410-46-8

VX-745

Catalog Number: EVT-288207
CAS Number: 209410-46-8
Molecular Formula: C19H9Cl2F2N3OS
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VX-745 is a member of the class of pyrimidopyridazines that is 6H-pyrimido[1,6-b]pyridazin-6-one substituted at positions 2 and 5 by (2,4-difluorophenyl)sulfanyl and 2,6-dichlorophenyl groups respectively It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an anti-inflammatory drug and an apoptosis inducer. It is a pyrimidopyridazine, a difluorobenzene, a dichlorobenzene and an aryl sulfide.
Neflamapimod has been used in trials studying the treatment of Alzheimer's Disease and Mild Cognitive Impairment.
Classification

VX-745 is classified as an inhibitor of p38 MAP kinase, a key enzyme involved in inflammatory signaling pathways. Its mechanism of action targets the stress kinase pathways implicated in various inflammatory and neurodegenerative diseases.

Synthesis Analysis

The synthesis of VX-745 involves several steps that utilize advanced techniques to achieve high efficiency and selectivity.

Synthetic Methods

  1. Microwave Dielectric Heating: A novel approach for the rapid synthesis of VX-745 employs microwave dielectric heating, which accelerates chemical reactions and increases yields significantly compared to conventional heating methods .
  2. Key Reactions: The synthesis begins with the formation of a bicyclic heterocycle core, followed by various substitution reactions to introduce functional groups. The use of specific solvents and reagents is critical for optimizing reaction conditions.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of impurities and to achieve the desired purity level (≥99%) .
Molecular Structure Analysis

VX-745 has a complex molecular structure characterized by its bicyclic framework, which contributes to its biological activity.

Structural Features

  • Chemical Formula: C18_{18}H15_{15}Cl2_{2}F2_{2}N2_{2}O
  • Molecular Weight: 400.22 g/mol
  • 3D Structure: The compound features a pyrimidine core fused with a pyridazine ring, with various substituents that enhance its binding affinity to the p38 MAP kinase enzyme.

Crystallography

X-ray crystallography studies have revealed detailed interactions between VX-745 and the p38 MAP kinase enzyme, highlighting van der Waals interactions and hydrogen bonding that stabilize the enzyme-inhibitor complex .

Chemical Reactions Analysis

VX-745 participates in several key chemical reactions that define its pharmacological properties.

Key Reactions

  1. Inhibition of p38 MAP Kinase: VX-745 acts as an ATP-competitive inhibitor, binding to the active site of p38 MAP kinase and preventing substrate phosphorylation.
  2. Metabolic Stability: The compound undergoes metabolic transformations within biological systems, which can affect its pharmacokinetics and bioavailability.
  3. Co-crystal Formation: Recent studies have explored co-crystals of VX-745 with other compounds to enhance solubility and stability .
Mechanism of Action

The mechanism by which VX-745 exerts its effects involves modulation of inflammatory signaling pathways.

Mechanistic Insights

  1. p38 MAP Kinase Inhibition: By inhibiting p38 MAP kinase, VX-745 reduces the activation of downstream inflammatory mediators such as cytokines (e.g., interleukin-1 beta), leading to decreased inflammation .
  2. Neuroprotective Effects: In preclinical models, VX-745 has been shown to shift microglial activation from a pro-inflammatory state to a phagocytic state, promoting neuronal health and function .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of VX-745 is crucial for its application in therapeutic settings.

Applications

VX-745 has been investigated for various scientific applications:

  1. Neurodegenerative Diseases: Clinical trials have explored its efficacy in treating Alzheimer's disease and other neurodegenerative disorders by targeting neuroinflammation.
  2. Inflammatory Conditions: Originally developed for rheumatoid arthritis, VX-745's ability to modulate inflammatory responses makes it a candidate for other inflammatory diseases.
  3. Research Tool: As a selective p38 MAP kinase inhibitor, VX-745 serves as a valuable tool in research settings to study the role of this pathway in various biological processes.
Discovery & Development of VX-745 as a p38α MAPK Inhibitor

Rational Design Based on p38α Kinase Structural Insights

The strategic development of VX-745 was driven by high-resolution structural analysis of p38α MAP kinase complexes. X-ray crystallography of unphosphorylated p38α bound to earlier inhibitors (e.g., VRT-19911) revealed critical interactions within the ATP-binding pocket, particularly a hydrophobic region adjacent to Thr106 and the conserved "DFG motif" (Asp168-Phe169-Gly170) [1] [8]. This structural intelligence enabled:

  • Targeted pharmacophore modeling: Identification of a hydrogen-bond acceptor motif complementary to the hinge region residues Met109-Gly110.
  • Exploitation of selectivity determinants: Leveraging the smaller gatekeeper residue (Thr106) in p38α compared to other kinases to avoid steric clashes [1].
  • Avoidance of cytochrome P450 inhibition: Deliberate exclusion of pyridyl moieties (common in predecessors like SB-203580) known to cause off-target hepatic enzyme inhibition [1] [5].

Table 1: Key Structural Features of p38α Exploited by VX-745

Structural ElementFunctionDesign Response in VX-745
Hinge region (Met109-Gly110)ATP-binding site backboneCarbonyl oxygen forms dual H-bonds with Leu108 and Gly110
Hydrophobic pocket IAdjacent to Thr106Occupied by 2,6-dichlorophenyl group
Hydrophobic pocket IINear DFG motifEngaged by 2,4-difluorophenylthio moiety
Phosphorylation lipRegulatory siteAvoided to maintain specificity for inactive kinase conformation

Virtual Screening Strategies for Bicyclic Heterocycle Core Identification

Initial hit discovery employed computational methods to identify novel chemotypes beyond traditional pyridinylimidazoles:

  • Shape similarity algorithms: Screened commercial compound databases for molecules mimicking the three-dimensional configuration of VRT-19911, but with divergent chemical connectivity [1] [8].
  • Identification of compound 4: A commercially procured 3,6-disubstituted pyridazine (initially misassigned as 7) showed moderate p38α inhibition (IC₅₀ = 5 μM). Resynthesis revealed its true structure as 10 (5-(2,4-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one) – an unreported bicyclic core [1].
  • Scaffold validation: The 6H-pyrimido[1,6-b]pyridazin-6-one core exhibited optimal geometry for deep pocket penetration while maintaining synthetic tractability. Small-molecule X-ray crystallography (e.g., compound 23) confirmed the planar bicyclic system enabled π-stacking with His107 and Leu167 residues [1].

Evolution from Pyridinylimidazole Precursors to Pyrimido[1,6-b]pyridazinone Scaffolds

Lead optimization focused on overcoming limitations of first-generation p38 inhibitors:

  • Pyridinylimidazole limitations: Poor pharmacokinetics and CYP450 inhibition due to metal-chelating pyridyl nitrogen [1] [5].
  • Scaffold hopping: Replacement of imidazole with electron-deficient pyridazinone enhanced selectivity and reduced metabolic liabilities. The bicyclic core provided rigidity, minimizing entropic penalties upon binding [1] [6].
  • SAR-driven optimization: Systematic exploration of substitutions at C5 and C2 positions:
  • C5-aryl group: 2,6-Dichlorophenyl emerged as optimal (compound 21, IC₅₀ = 0.25 μM). Ortho-chlorines enforced a perpendicular dihedral angle, maximizing hydrophobic contact with Leu75 and Leu104 [1] [8].
  • C2-thioaryl group: 2,4-Difluorophenylthio (VX-745) enhanced potency 10-fold over phenylthio analogues. Meta-fluorine minimized steric clash, while para-fluorine improved electron-withdrawing capacity [1].

Table 2: Key SAR Progression Leading to VX-745

Compound5-Aryl Substituent (R1,R2,R3,R4)2-Thioaryl Substituent (R5,R6,R7)p38α IC₅₀ (μM)Cellular TNFα IC₅₀ (μM)
102-Cl,4-ClH5.020
152-ClH4.119.9
212-Cl,6-ClH0.250.46
232-Cl,6-Cl4-F0.200.42
VX-7452-Cl,6-Cl2,4-diF0.010.051

Role of X-Ray Crystallography in Lead Optimization

Co-crystallization studies were pivotal in refining VX-745’s binding mode and selectivity:

  • Confirmation of "glycine flip": The hinge region adopted a novel conformation where Gly110 backbone carbonyl rotated 180° to hydrogen-bond with the pyridazinone carbonyl (distance: 2.8 Å). This distortion was unique to p38α among MAPKs [1] [8] [6].
  • Hydrophobic envelope mapping: The 2,6-dichlorophenyl group occupied a lipophilic pocket formed by Leu75, Leu104, and Val105, while the 2,4-difluorophenylthio moiety inserted into a cleft near Leu167 and Ile84 [1] [9].
  • Selectivity rationale: Absence of interactions with p38β’s divergent residues (e.g., Ser72 instead of Ala70) explained 20-fold selectivity (p38α IC₅₀ = 10 nM vs. p38β IC₅₀ = 220 nM) [6] [7]. Minimal inhibition of ERK, JNK, and 50+ other kinases confirmed target specificity [1] [4].
  • Molecular efficiency metrics: High ligand efficiency (LE = 0.43) and lipophilic efficiency (LipE = 6.2) reflected optimal binding energy per atom and balanced hydrophobicity [1].

Table 3: Biophysical and Selectivity Profile of VX-745

ParameterValueSignificance
p38α Inhibition (IC₅₀)10 nMPrimary target potency
p38β Inhibition (IC₅₀)220 nM20-fold selectivity over p38β
Ligand Efficiency (LE)0.43Superior energy contribution per heavy atom
Lipophilic Efficiency (LipE)6.2Optimal balance of potency and hydrophobicity
Cellular TNFα Inhibition (IC₅₀)51 nMFunctional activity in human PBMCs
Kinase Panel Selectivity>100-fold vs. ERK/JNK/MK2Minimized off-target kinase interactions

Compound Synonyms

Properties

CAS Number

209410-46-8

Product Name

VX-745

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one

Molecular Formula

C19H9Cl2F2N3OS

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VX-745; VX 745; VX745; VRT-031745, VRT 031745; VRT031745; VD-31745; VD 31745; VD31745; Neflamapimod.

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.